molecular formula C12H26N2O4 B3098860 2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol CAS No. 1345680-97-8

2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol

Cat. No. B3098860
CAS RN: 1345680-97-8
M. Wt: 262.35 g/mol
InChI Key: RZZQCIBGHFVPJC-UHFFFAOYSA-N
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Description

2-[2-[[2-(Boc(methyl)amino]ethyl]amino]ethoxy]ethanol , also known by various synonyms such as 2-(2-tert-Butoxycarbonylaminoethoxy)ethanol , N-[2-(2-Hydroxyethoxy)ethyl]carbamic acid tert-butyl ester , and tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate , is a chemical compound with the empirical formula C9H19NO4 . It serves as a molecular spacer/linker in various applications due to its unique structure .


Synthesis Analysis

The synthesis of this compound involves the protection of the amino group using the Boc (tert-butoxycarbonyl) group. The Boc group can be selectively removed under mild acidic conditions to reveal the free amine. This protected amino alcohol is commonly used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2-[2-[[2-(Boc(methyl)amino]ethyl]amino]ethoxy]ethanol consists of an ethoxyethanol backbone with two amino groups. The tert-butyl group (Boc) shields one of the amino groups. The overall structure provides flexibility and potential for functionalization .


Chemical Reactions Analysis

  • Conjugation : Linking this compound to other molecules (e.g., biotinylated ligands) for specific applications .

Physical And Chemical Properties Analysis

  • Density : 1.061 g/mL at 25°C .

Scientific Research Applications

Receptor Differentiation

Research involving structural modifications of similar compounds, like 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, has contributed to differentiating β-receptor populations into β-1 and β-2 types. These receptors are found in various body parts like the heart, adipose tissue, and bronchioles. Such studies are pivotal in understanding receptor behavior in response to different chemical structures (Lands, Ludueña, & Buzzo, 1967).

Chemical Transformations and Reactions

The transformation of compounds under specific conditions is a key area of research. For instance, reactions involving ethyl 2-azidopropenoate demonstrate how chemical structures can be altered to achieve desired properties, which is fundamental in the study and development of new compounds (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Synthesis Techniques and Protective Group Utilization

The synthesis of complex compounds often requires the use of protective groups. For example, the tert-butyl-(2-(2-hydroxy)ethyl) carbamate was utilized as a protective group in a multi-step synthesis process. This type of research is crucial in the field of organic chemistry, providing methods to create specific molecular structures for various applications (Wu, 2011).

Advanced Synthesis and Catalysis

The synthesis of complex molecules like ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, a compound used in peptide synthesis, highlights the importance of catalysis in organic chemistry. This research aids in developing efficient methods for synthesizing biologically active compounds (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).

Dissociation Constants and Thermodynamic Properties

Research on the dissociation constants and thermodynamic properties of similar amines, such as 2-[2-(dimethylamino)ethoxy]ethanol, contributes significantly to understanding the chemical behavior of compounds in different conditions. This is crucial in designing processes and materials in chemical engineering (Simond, Ballerat-Busserolles, Coulier, Rodier, & Coxam, 2012).

Mechanism of Action

  • Quantum Dot Labeling : It can be used to prepare quantum dot adducts for HaloTag protein-mediated specific labeling of live cells .
  • Affinity Reagents : It serves as a precursor for tyroscherin-based affinity reagents used to identify tyroscherin binding proteins .

properties

IUPAC Name

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethylamino]ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O4/c1-12(2,3)18-11(16)14(4)7-5-13-6-9-17-10-8-15/h13,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZQCIBGHFVPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol

CAS RN

1345680-97-8
Record name tert-butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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